molecular formula C10H14N2O B3051490 Benzoic acid, 2-isopropylhydrazide CAS No. 3408-21-7

Benzoic acid, 2-isopropylhydrazide

Cat. No.: B3051490
CAS No.: 3408-21-7
M. Wt: 178.23 g/mol
InChI Key: JEDFDJQCNTWWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-isopropylhydrazide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3408-21-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H14N2O/c1-8(2)11-12-10(13)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,12,13)

InChI Key

JEDFDJQCNTWWDS-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)NNC(=O)C1=CC=CC=C1

3408-21-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzoylhydrazine (10 g, 73.45 mmol) in hexane (200 ml) was treated with acetone (54 mL, 734.5 mmol) and refluxed overnight. The precipitate was collected by suction filtration to afford a white solid which was treated with TFA (200 ml) and triethylsilane (24 mL, 149.24 mmol) at 60° C. overnight. The reaction mixture was concentrated under reduced pressure. The residue was partitioned between DCM and 1N NaOH. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the product as a white solid (9.31 g, 71%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Yield
71%

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